Lipophilicity (LogP) Comparison Between N-Methylated and Non-Methylated Bromomethyl Pyridine Analogs
5-(Bromomethyl)-N-methyl-3-pyridinamine exhibits a calculated LogP of 1.95 [1], indicating moderate lipophilicity that facilitates membrane permeability in biological systems. In contrast, its non-methylated analog, 5-(bromomethyl)pyridin-3-amine (CAS 1017793-24-6), lacks the N-methyl substituent and is expected to have a lower LogP (estimated ~0.5–1.0 based on structural analogs), resulting in higher aqueous solubility but potentially reduced passive diffusion across lipid bilayers . The N-methyl group thus provides a quantifiable advantage for applications requiring balanced hydrophobic/hydrophilic character.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.95 |
| Comparator Or Baseline | 5-(Bromomethyl)pyridin-3-amine (estimated LogP ~0.5–1.0) |
| Quantified Difference | Δ LogP ≈ +0.95 to +1.45 |
| Conditions | Calculated partition coefficient (octanol/water) |
Why This Matters
Higher LogP correlates with improved membrane permeability, making the N-methylated compound preferable for cell-based assays or in vivo applications where intracellular target engagement is required.
- [1] Molbase. 1-(5-Bromopyridin-3-yl)-N-methylmethanamine. LogP: 1.9544. Accessed 2026-04-18. View Source
